3,5-Dimethyl-2-phenylindolizine
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Overview
Description
3,5-Dimethyl-2-phenylindolizine is a nitrogen-containing heterocyclic compound belonging to the indolizine family Indolizines are known for their unique structural features and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2-phenylindolizine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenylpyridine with acetone in the presence of a strong base, such as sodium hydride, under reflux conditions. This reaction leads to the formation of the indolizine ring system with the desired substitution pattern .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-2-phenylindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced indolizine derivatives.
Substitution: Formation of halogenated or nitrated indolizine derivatives.
Scientific Research Applications
3,5-Dimethyl-2-phenylindolizine has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of organic fluorescent molecules for material applications.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-phenylindolizine involves its interaction with specific molecular targets. The compound’s planar structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Indole: A structurally related compound with a similar nitrogen-containing heterocyclic ring.
Indolizidine: Another isomer of indole with diverse biological activities.
Pyridine: A simpler nitrogen-containing heterocycle with wide-ranging applications.
Uniqueness: 3,5-Dimethyl-2-phenylindolizine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
136118-50-8 |
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Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
3,5-dimethyl-2-phenylindolizine |
InChI |
InChI=1S/C16H15N/c1-12-7-6-10-15-11-16(13(2)17(12)15)14-8-4-3-5-9-14/h3-11H,1-2H3 |
InChI Key |
YMIAJUKOBZKXKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=CC(=C(N12)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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